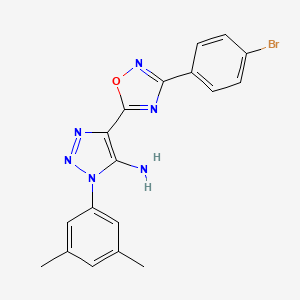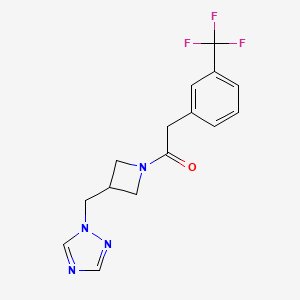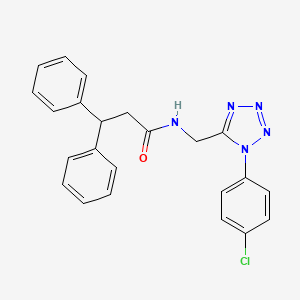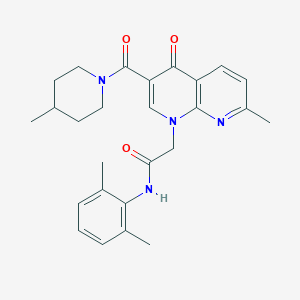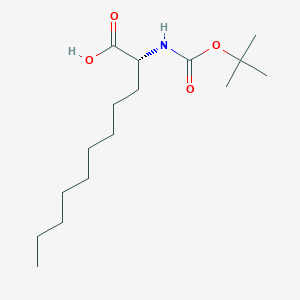
(2R)-2-(Boc-amino)undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(Boc-amino)undecanoic acid is a derivative of undecanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of handling.
作用机制
Target of Action
The compound belongs to the class of boc-protected amino acids, which are widely used to protect amines . The Boc group can be used to induce favorable solubility characteristics and its steric bulk can be employed to direct chemistry to desired sites .
Mode of Action
The mode of action of (2R)-2-(Boc-amino)undecanoic acid involves the insertion and removal of the Boc protecting group . This process is particularly atom inefficient, but it is often used to induce favorable solubility characteristics . The Boc group is generally one of the most sensitive to acids, so often selective deprotection in the presence of other acid-sensitive groups is possible .
Biochemical Pathways
The synthesis of n-protected amino esters is achieved via a chemo-selective buchwald hartwig cross-coupling reaction . This reaction creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .
Pharmacokinetics
The boc group is known to enhance the solubility of the compound, which could potentially influence its bioavailability .
Result of Action
The boc group’s ability to protect amines and direct chemistry to desired sites suggests that it could have significant effects at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group is sensitive to acids, suggesting that the compound’s action, efficacy, and stability could be affected by the pH of the environment . Additionally, the temperature could influence the insertion and removal of the Boc protecting group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Boc-amino)undecanoic acid typically involves the protection of the amino group of undecanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.
化学反应分析
Types of Reactions
(2R)-2-(Boc-amino)undecanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid are commonly used for Boc deprotection.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to form amides.
Major Products Formed
Deprotection: The major product is the free amino acid.
Substitution: The major products are amides or other substituted derivatives.
科学研究应用
(2R)-2-(Boc-amino)undecanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals, where the Boc group provides stability during synthetic processes.
Bioconjugation: The compound is used to modify biomolecules for various applications in biotechnology and diagnostics.
相似化合物的比较
Similar Compounds
(2R)-2-(Fmoc-amino)undecanoic acid: Similar to the Boc-protected compound but uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
(2R)-2-(Cbz-amino)undecanoic acid: Uses a carbobenzyloxy (Cbz) group for protection.
Uniqueness
(2R)-2-(Boc-amino)undecanoic acid is unique due to the ease of removal of the Boc group under mild acidic conditions, making it highly suitable for applications where gentle deprotection is required. The Boc group also provides steric hindrance, which can be advantageous in selective reactions .
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIBOFAOXSLNI-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE](/img/structure/B2799812.png)
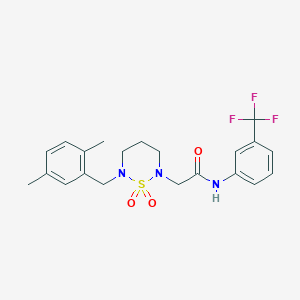
![6-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2799815.png)
![1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2799818.png)
![6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2799819.png)
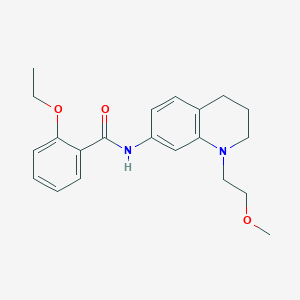
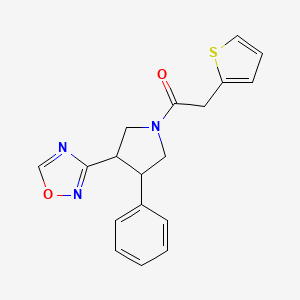
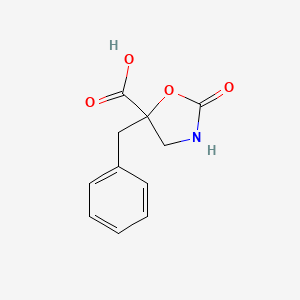
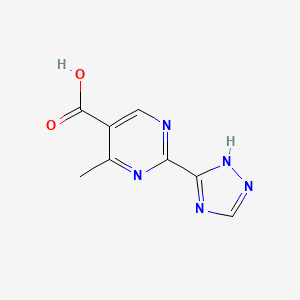
![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)
